molecular formula C9H10ClNO B1453216 [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride CAS No. 1217129-50-4

[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride

Cat. No. B1453216
M. Wt: 183.63 g/mol
InChI Key: SVOMGBJDHWHLGE-UHFFFAOYSA-N
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Description

“[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1217129-50-4 . It has a molecular weight of 183.64 . This compound is used for chemical probe synthesis . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Synthesis Analysis

The synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties, is very relevant . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The InChI Code of “[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is 1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H . The InChI key is SVOMGBJDHWHLGE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The transformation of compound 1 to compound 2 by chlorination was confirmed by the appearance of a singlet in the 1 H NMR of compound 2, which was a doublet for the CH 2 protons of the propargyl fragment of compound 1 .


Physical And Chemical Properties Analysis

“[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Application 1: Chemical Probe Synthesis

  • Summary of the Application: “[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is used as a building block in the synthesis of chemical probes. These probes are typically used in biological research to study the function and distribution of various molecules in a biological system .
  • Methods of Application or Experimental Procedures: The compound is appended to a ligand or pharmacophore through its amine linker. This allows for UV light-induced covalent modification of a biological target .
  • Results or Outcomes: The use of this compound in probe synthesis allows for the study of biological targets with potential for downstream applications via the alkyne tag .

Application 2: Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

  • Summary of the Application: “[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” can be used in the synthesis of (prop-2-ynyloxy)benzene derivatives .
  • Methods of Application or Experimental Procedures: The compound is allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
  • Results or Outcomes: The reaction yields (prop-2-ynyloxy)benzene derivatives in good yields (53–85%). The synthesized compounds were found to have potential antiurease and antibacterial effects against several harmful substances .

Future Directions

The future directions of “[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” could involve its use in chemical probe synthesis . Its ability to allow for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag makes it a promising compound for future research .

properties

IUPAC Name

4-prop-2-ynoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOMGBJDHWHLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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